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molecular formula C12H14ClNO B8460471 2-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline

2-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8460471
M. Wt: 223.70 g/mol
InChI Key: UPZIRRDNHHJEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04755218

Procedure details

A reaction vessel was charged with 50 ml toluene and 2 g 1-methyl-1,2,3,4-tetrahydroisoquinoline (prepared by procedure of Example 1,--Method A). Then, 2 ml 2-chloroacetyl chloride was added gradually to the mixture. The reaction mixture was stirred and heated until a homogeneous solution appeared. The mixture was filtered, stripped of solvent, and subjected to Kugelrohr distillation 130° C. @ 0.2 mm Hg) to provide 2.7 g of an amber oil product having the elemental analysis reported in Table I.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][NH:3]1.[Cl:12][CH2:13][C:14](Cl)=[O:15]>C1(C)C=CC=CC=1>[Cl:12][CH2:13][C:14]([N:3]1[CH2:4][CH2:5][C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:2]1[CH3:1])=[O:15]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CC1NCCC2=CC=CC=C12
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated until a homogeneous solution
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
subjected to Kugelrohr distillation 130° C. @ 0.2 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)N1C(C2=CC=CC=C2CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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